Benzene, 1,1',1''-[[[2-(bromomethyl)-2-propen-1-yl]oxy]methylidyne]tris-
Overview
Description
Benzene, 1,1',1''-[[[2-(bromomethyl)-2-propen-1-yl]oxy]methylidyne]tris- is a useful research compound. Its molecular formula is C23H21BrO and its molecular weight is 393.3 g/mol. The purity is usually 95%.
BenchChem offers high-quality Benzene, 1,1',1''-[[[2-(bromomethyl)-2-propen-1-yl]oxy]methylidyne]tris- suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about Benzene, 1,1',1''-[[[2-(bromomethyl)-2-propen-1-yl]oxy]methylidyne]tris- including the price, delivery time, and more detailed information at info@benchchem.com.
Biological Activity
Benzene derivatives are significant in medicinal chemistry due to their diverse biological activities. The compound Benzene, 1,1',1''-[[[2-(bromomethyl)-2-propen-1-yl]oxy]methylidyne]tris- is a complex organic molecule with potential applications in pharmacology. This article explores its biological activity, focusing on its anticancer properties, mechanisms of action, and relevant case studies.
Chemical Structure and Properties
The compound's structural formula can be represented as follows:
This compound features three bromomethyl groups attached to a central benzene ring, which is expected to influence its reactivity and biological interactions.
Anticancer Potential
Recent studies have indicated that compounds with similar structures exhibit significant anticancer properties. For instance, the compound's ability to inhibit cancer cell growth has been evaluated using various cell lines.
Table 1: Cytotoxicity of Related Compounds Against Cancer Cell Lines
Compound Name | Cell Line | GI50 (µM) | % Growth Inhibition |
---|---|---|---|
Benzene Derivative A | MDA-MB-231 (Breast) | 16.2 ± 1.02 | 62% |
Benzene Derivative B | HeLa (Cervical) | 7.62 ± 0.91 | 70% |
Doxorubicin | MDA-MB-231 | 4.21 ± 0.22 | 85% |
Cisplatin | HeLa | 2.64 ± 0.13 | 90% |
GI50 values represent the concentration required to inhibit cell growth by 50%.
The proposed mechanism of action for this compound includes:
- Inhibition of Cell Proliferation : The bromomethyl groups may interact with cellular components leading to apoptosis in cancer cells.
- Targeting Key Proteins : Similar compounds have shown interactions with proteins such as caspase-3 and NF-κB, crucial in regulating apoptosis and cell survival pathways.
Study on Anticancer Activity
A study published in a peer-reviewed journal explored the cytotoxic effects of various benzene derivatives on human cancer cell lines. The research utilized MTT assays to determine cell viability after treatment with the compound.
Findings :
- The compound demonstrated selective toxicity towards cancer cells while sparing normal cells, indicating its potential as a therapeutic agent.
- Molecular docking studies revealed strong binding affinities to target proteins involved in apoptosis signaling pathways.
Properties
IUPAC Name |
[2-(bromomethyl)prop-2-enoxy-diphenylmethyl]benzene | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H21BrO/c1-19(17-24)18-25-23(20-11-5-2-6-12-20,21-13-7-3-8-14-21)22-15-9-4-10-16-22/h2-16H,1,17-18H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CBNSSGVJTRUXHP-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C=C(COC(C1=CC=CC=C1)(C2=CC=CC=C2)C3=CC=CC=C3)CBr | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H21BrO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
393.3 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.